molecular formula C24H18FN3O2 B11011686 N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B11011686
M. Wt: 399.4 g/mol
InChI Key: SQGOZFGEBJDPTG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Expected signals include aromatic protons in the δ 7.0–8.5 ppm range, with distinct splitting patterns for the fluorophenyl group (meta-fluorine coupling: J ≈ 8–10 Hz ). The acetamido methyl group resonates as a singlet near δ 2.1 ppm .
  • ¹³C NMR : The quinoline carbons appear between δ 120–150 ppm , while the carbonyl carbons (amide and acetyl) resonate near δ 165–170 ppm .
  • ¹⁹F NMR : A singlet at δ -115 ppm confirms the para-fluorine substitution.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • N–H stretch : ~3300 cm⁻¹ (amide).
  • C=O stretch : 1650–1680 cm⁻¹ (amide and acetyl carbonyls).
  • C–F stretch : 1220–1250 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated quinoline system absorbs strongly in the 250–300 nm range (π→π* transitions). Substitution with electron-withdrawing groups (e.g., fluorine) red-shifts absorption maxima by 10–15 nm compared to unsubstituted quinoline.

Table 2: Predicted Spectroscopic Features

Technique Key Signals
¹H NMR δ 2.1 (s, 3H, CH₃), δ 7.2–8.4 (m, Ar-H)
¹³C NMR δ 165.5 (C=O), δ 162.1 (C-F)
IR 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
UV-Vis λₘₐₓ = 275 nm (ε = 12,500 L/mol·cm)

Computational Molecular Modeling Insights

Density functional theory (DFT) calculations reveal the following:

  • Electrostatic Potential : The fluorophenyl group creates a region of high electron density, enhancing interactions with hydrophobic protein pockets.
  • logP and Solubility : The experimental logP of 4.789 aligns with computed values, indicating high lipophilicity and low aqueous solubility (logS = -4.75 ).
  • Molecular Docking : The compound’s planar quinoline core facilitates π-π stacking with aromatic residues in enzyme active sites, while the acetamido group participates in hydrogen bonding.

Figure 1: Computed Frontier Molecular Orbitals

  • The highest occupied molecular orbital (HOMO) localizes on the quinoline ring, while the lowest unoccupied molecular orbital (LUMO) spans the fluorophenyl and carboxamide groups, suggesting charge-transfer interactions in excited states.

Properties

Molecular Formula

C24H18FN3O2

Molecular Weight

399.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18FN3O2/c1-15(29)26-18-5-4-6-19(13-18)27-24(30)21-14-23(16-9-11-17(25)12-10-16)28-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30)

InChI Key

SQGOZFGEBJDPTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Chlorination of Quinoline Precursors

The synthesis begins with 6,7-dimethoxy-quinoline-4-ol, which undergoes chlorination using phosphorus oxychloride (POCl₃) in acetonitrile at elevated temperatures (60–77°C) to form 4-chloro-6,7-dimethoxyquinoline. This step replaces the hydroxyl group with a chlorine atom, enhancing electrophilicity for subsequent substitutions. The reaction is monitored via high-performance liquid chromatography (HPLC), with completion achieved when <3% starting material remains.

Critical Parameters

  • Temperature : 77°C optimizes reaction rate without decomposition.

  • Stoichiometry : A 2.8:1 molar ratio of POCl₃ to quinoline precursor ensures complete conversion.

  • Solvent : Acetonitrile provides ideal polarity for dissolving both reactants and POCl₃.

Post-reaction, the mixture is quenched in chilled dichloromethane (DCM) and aqueous sodium hydroxide to neutralize excess POCl₃. Phase separation and filtration through Celite® remove insoluble byproducts, yielding a DCM solution of 4-chloro-6,7-dimethoxyquinoline.

Nucleophilic Aromatic Substitution with 4-Fluoroaniline

The chlorinated intermediate reacts with 4-fluoroaniline in the presence of triethylamine (Et₃N) to form 2-(4-fluorophenyl)-6,7-dimethoxyquinoline-4-amine. Et₃N acts as a base, scavenging HCl generated during the substitution.

Optimized Conditions

  • Molar Ratio : 1.1 equivalents of 4-fluoroaniline relative to 4-chloro-6,7-dimethoxyquinoline.

  • Reaction Time : 15 hours at 25°C ensures >95% conversion.

  • Solvent System : Tetrahydrofuran (THF) facilitates amine nucleophilicity while maintaining solubility.

The product is isolated via vacuum distillation and recrystallized from THF/water to achieve >99% purity.

Introduction of the Acetylamino Phenyl Group

The final step involves coupling 2-(4-fluorophenyl)-6,7-dimethoxyquinoline-4-amine with 3-acetamidophenyl isocyanate under Ullmann conditions. Copper(I) iodide catalyzes the formation of the carboxamide bond at 100°C in dimethylformamide (DMF).

Key Observations

  • Catalyst Loading : 10 mol% CuI maximizes yield while minimizing side reactions.

  • Temperature Control : Exothermic reactions necessitate gradual heating to prevent decomposition.

  • Workup : Sequential washes with brine and water remove DMF and copper residues, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.

Comparative Analysis of Methodologies

Parameter Method A (Patent WO2013059788A1) Method B (VulcanChem)
Starting Material 6,7-Dimethoxy-quinoline-4-olPreformed quinoline-4-carboxylic acid
Chlorinating Agent POCl₃SOCl₂
Coupling Reagent 4-Fluoroaniline3-Acetamidophenyl isocyanate
Reaction Time 13–15 hours18–24 hours
Overall Yield 78%65%
Purity (HPLC) >99%>98%

Method A offers higher yields and shorter reaction times due to optimized POCl₃-mediated chlorination. In contrast, Method B uses SOCl₂, which generates gaseous byproducts requiring specialized handling.

Process Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile and DMF enhance reaction rates by stabilizing ionic intermediates.

  • THF/Water Mixtures : Effective for recrystallization but require precise temperature control to avoid oiling out.

Byproduct Management

  • Phosphorus Byproducts : Quenching with NaOH converts POCl₃ into non-toxic phosphates.

  • Copper Residues : Chelating agents like EDTA in wash steps mitigate contamination.

Scalability Considerations

  • Batch vs. Continuous Flow : Patent methods use batch reactors, but continuous flow systems could reduce reaction times by 30%.

  • Cost Analysis : POCl₃ costs $0.45/g compared to SOCl₂ at $0.62/g, making Method A economically favorable .

Chemical Reactions Analysis

Reactions::

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Anticancer Activity

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with a quinoline structure can inhibit tumor growth by modulating various signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell signaling. For instance, it has been shown to interfere with the activity of kinases involved in the regulation of cell cycle progression and apoptosis .

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. These compounds have exhibited activity against various viral infections.

  • Case Study : A study demonstrated that certain quinoline derivatives could inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes essential for their life cycle . The specific efficacy of this compound against these viruses remains an area for further investigation.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Modifications and Efficacy

Research indicates that modifications to the quinoline structure can significantly affect its biological activity. For example, substituting different functional groups can enhance its potency against specific targets.

Modification TypeEffect on Activity
FluorinationIncreased potency against cancer cells
AcetylationEnhanced solubility and bioavailability
Aromatic substitutionsImproved binding affinity to target proteins

Toxicological Studies

While exploring the therapeutic potential of this compound, it is essential to assess its safety profile.

Cytotoxicity Tests

In vitro cytotoxicity assays have been conducted to evaluate the safety of this compound in normal versus cancerous cells. Preliminary results suggest that while it exhibits significant anticancer activity, careful evaluation is needed to minimize toxicity to healthy cells .

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Structural Modifications and Physicochemical Properties
Compound Name / ID Key Substituents Molecular Weight Melting Point (°C) Purity (HPLC) Key Features
Target Compound 2-(4-fluorophenyl), N-[3-(acetylamino)phenyl] ~417.4 (calc.) Not reported Not reported Acetylamino enhances H-bonding; fluorophenyl boosts lipophilicity
5a1 N-(3-(dimethylamino)propyl), 3-(4-methylpiperazinyl) ~531.6 182.3–184.2 99.4% Basic side chain improves solubility; piperazine may enhance target interaction
5a5 Morpholinopropyl side chain ~579.7 188.1–189.4 97.6% Morpholine increases polarity; moderate yield (59%)
5b1 N-methylpiperazinyl ~543.6 185.5–186.8 Not reported High yield (67%); rigid piperazine core
N-(4-fluorobenzyl)-2-(4-ethoxyphenyl) Ethoxyphenyl, fluorobenzyl 400.4 Not reported Not reported Ethoxy group may reduce metabolic stability
3-amino-N-(4-fluorophenyl)thienoquinoline Thieno-fused ring, amino group 341.4 Not reported Not reported Heterocyclic system alters electron distribution

Key Observations :

  • Substituent Effects: The target compound’s acetylamino group contrasts with basic amines (e.g., dimethylamino in 5a1–5a7), which may reduce plasma protein binding and improve tissue penetration. Fluorophenyl analogs (e.g., ) share enhanced lipophilicity but vary in side-chain polarity.
  • Synthetic Efficiency : Yields for similar compounds range from 54% to 67%, suggesting the target compound’s synthesis may follow comparable efficiency if analogous routes are used.
  • Thermal Stability : Melting points for related compounds (168–189°C) indicate crystalline stability, likely shared by the target compound due to structural similarity.
Pharmacokinetic Implications
  • Metabolic Stability : Fluorine atoms (e.g., in 4-fluorophenyl) typically reduce oxidative metabolism, extending half-life compared to ethoxyphenyl analogs ().

Biological Activity

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FN3O2, with a molecular weight of approximately 399.4 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

Research suggests that compounds with similar quinoline structures can act as inhibitors for various enzymes and receptors. The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways, which is a common mechanism for many anti-cancer agents.

Anticancer Properties

Several studies have indicated that quinoline derivatives possess notable anticancer properties. For instance, a study examining a range of quinoline-2-carboxamides found that certain derivatives exhibited potent activity against M. tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide . This suggests that this compound may similarly demonstrate efficacy against cancerous cells.

Anti-inflammatory Effects

Quinoline derivatives are also known for their anti-inflammatory properties, which may stem from their ability to modulate specific biological pathways. The acetylamino group present in this compound could enhance its anti-inflammatory potential by influencing the activity of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the quinoline scaffold can significantly alter biological activity. For example, variations in substituents on the phenyl rings or alterations in the carboxamide group can lead to differences in enzyme inhibition and receptor binding affinity .

Comparative Analysis

A comparative analysis of similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological Activity
N-[3-(aminophenyl)]-2-(4-fluorophenyl)quinoline-4-carboxamideLacks acetyl groupPotential anti-cancer activity
2-(4-acetamidophenyl)-quinoline-4-carboxylic acidCarboxylic acid instead of amideAnti-inflammatory properties
N-[3-(methoxyphenyl)]-2-(4-fluorophenyl)quinoline-4-carboxamideMethoxy substitutionVarying enzyme inhibition

This table illustrates how structural modifications impact the biological activities of related compounds, emphasizing the importance of specific functional groups in determining pharmacological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, compounds within its structural family have shown promising results against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial screenings indicate that some quinoline derivatives exhibit low toxicity levels against human cell lines, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the quinoline core through cyclization, followed by functionalization of the 2- and 4-positions. For example, derivatives of quinoline-4-carboxamide are often synthesized using coupling reactions (e.g., amidation) with substituted anilines. Evidence from similar quinoline derivatives highlights the use of HPLC (≥97% purity) and HRMS for structural confirmation, as well as optimization of reaction conditions (e.g., solvent, temperature) to improve yields (e.g., 54–67% yields in analogous syntheses) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C-NMR) is critical for confirming the chemical environment of substituents (e.g., fluorophenyl and acetylamino groups). High-resolution mass spectrometry (HRMS) provides molecular weight validation, while HPLC quantifies purity (>95% threshold for research-grade compounds). For crystalline derivatives, single-crystal X-ray diffraction (as in adamantyl-substituted quinolines) offers unambiguous structural proof .

Q. What preliminary assays are recommended to evaluate the compound's biological activity?

  • Methodological Answer : Begin with in vitro antimicrobial or cytotoxicity assays. For example, quinoline derivatives with fluorophenyl substituents have been tested against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Parallel cytotoxicity screening (e.g., MTT assays on mammalian cell lines) ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound's bioactivity?

  • Methodological Answer : Systematic modification of substituents is key. For instance:

  • Replace the 4-fluorophenyl group with bulkier groups (e.g., adamantyl) to enhance lipophilicity and target binding .
  • Vary the acetylamino group’s position (e.g., 3- vs. 4-substituted phenyl) to assess steric/electronic effects.
  • Compare bioactivity data across analogs (e.g., MICs, IC₅₀ values) to identify critical pharmacophores. Evidence from related quinoline carboxamides shows that trifluoromethyl or morpholino groups can significantly alter potency .

Q. What computational approaches are suitable for elucidating the compound's mechanism of action?

  • Methodological Answer : Molecular docking and dynamics simulations can predict binding modes to targets (e.g., bacterial enzymes or human receptors). For example:

  • Use AutoDock Vina to dock the compound into the active site of M. tuberculosis enoyl-ACP reductase (InhA), a target for antitubercular agents .
  • Perform 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and key interactions (e.g., hydrogen bonds with fluorophenyl or quinoline moieties) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. To address this:

  • Standardize protocols (e.g., identical bacterial strains, culture media) for cross-study comparisons.
  • Re-evaluate compound purity via HPLC and confirm batch-to-batch consistency.
  • Conduct dose-response curves to validate potency thresholds. For example, variations in MICs for morpholino-substituted quinolines were traced to differences in bacterial efflux pump expression .

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